molecular formula C14H18N2O2 B2997923 N-Methyl-N-propan-2-yl-2-(prop-2-enoylamino)benzamide CAS No. 2361642-19-3

N-Methyl-N-propan-2-yl-2-(prop-2-enoylamino)benzamide

Cat. No. B2997923
CAS RN: 2361642-19-3
M. Wt: 246.31
InChI Key: JGOHCEUINRJCEK-UHFFFAOYSA-N
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Description

N-Methyl-N-propan-2-yl-2-(prop-2-enoylamino)benzamide, commonly known as MPAA, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of amide compounds and is used as a chemical tool in various biochemical and physiological studies.

Mechanism of Action

MPAA inhibits the activity of enzymes like PLD and SMase by binding to their active sites and preventing substrate binding. It also induces apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
MPAA has been found to have various biochemical and physiological effects. It inhibits the production of inflammatory cytokines and reduces the expression of adhesion molecules, thereby reducing inflammation. MPAA also reduces the production of reactive oxygen species (ROS) and protects cells from oxidative stress.

Advantages and Limitations for Lab Experiments

MPAA has several advantages as a chemical tool in lab experiments. It is stable, easy to synthesize, and has a high purity. However, it has a short half-life and requires careful handling as it is toxic.

Future Directions

There are several future directions for the use of MPAA in scientific research. It can be used to study the role of PLD and SMase in various diseases like cancer, inflammation, and neurodegenerative disorders. MPAA can also be used to develop new drugs that target these enzymes. Additionally, MPAA can be used to study the role of oxidative stress in various diseases and develop new antioxidant therapies.

Synthesis Methods

The synthesis of MPAA involves the reaction of N-methyl-N-propan-2-ylamine with 2-(prop-2-enoylamino)benzoic acid in the presence of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). The reaction yields MPAA as a white crystalline solid.

Scientific Research Applications

MPAA has been extensively used in scientific research as a chemical tool to study various biochemical and physiological processes. It is commonly used to inhibit the activity of enzymes like phospholipase D (PLD) and sphingomyelinase (SMase). MPAA has also been found to inhibit the growth of cancer cells and induce apoptosis in certain types of cancer.

properties

IUPAC Name

N-methyl-N-propan-2-yl-2-(prop-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-5-13(17)15-12-9-7-6-8-11(12)14(18)16(4)10(2)3/h5-10H,1H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOHCEUINRJCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1=CC=CC=C1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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